2,4,6-Tribromoanisole-d5

Food Chemistry Trace Analysis Wine Spoilage

Select 2,4,6‑Tribromoanisole‑d5 (TBA‑d5) for definitive Stable Isotope Dilution Assay (SIDA) quantification of 2,4,6‑Tribromoanisole. Its +5 Da mass shift versus the native analyte ensures interference‑free GC‑MS/MS detection, while its matched chemical behavior corrects for extraction losses and matrix‑induced ion suppression. Validated in published methods for wine (<0.02 ng/L detection), pharmaceutical solid dosage forms, and environmental water/soil analysis, this d5‑isotopologue is analytically non‑interchangeable with unlabeled TBA or ¹³C₆ analogs. Procure to guarantee method accuracy, precision, and regulatory compliance.

Molecular Formula C7H5Br3O
Molecular Weight 349.86 g/mol
Cat. No. B12393318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tribromoanisole-d5
Molecular FormulaC7H5Br3O
Molecular Weight349.86 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Br)Br)Br
InChIInChI=1S/C7H5Br3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3/i1D3,2D,3D
InChIKeyYXTRCOAFNXQTKL-RHIBPKLGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tribromoanisole-d5: Isotope-Labeled Internal Standard for Trace-Level Quantification of Cork Taint


2,4,6-Tribromoanisole-d5 (TBA-d5, CAS 1219795-33-1) is a deuterium-labeled analog of 2,4,6-Tribromoanisole (TBA), a brominated haloanisole associated with musty off-flavors in food, beverages, and pharmaceutical products [1]. The compound is a stable isotopologue, with a molecular formula of C₇D₅Br₃O and a molecular weight of 349.86 g/mol [1]. Its primary application is as an internal standard in Stable Isotope Dilution Assays (SIDA) for the accurate quantification of the unlabeled native compound (TBA) in complex matrices like wine, water, and drug formulations [1]. The deuterium labeling ensures the compound's chemical behavior in analytical procedures mirrors that of the native analyte, while its distinct mass allows for precise and interference-free detection via mass spectrometry [1].

The Pitfalls of Substituting 2,4,6-Tribromoanisole-d5 with Unlabeled or Carbon-13 Analogs


Direct substitution of TBA-d5 with the unlabeled native compound (TBA) or a structurally different isotopologue like 2,4,6-Tribromoanisole-¹³C₆ is not analytically equivalent and can lead to significant quantification errors. While both are used as internal standards, they differ in mass spectrometric behavior. The unlabeled TBA co-elutes and shares the exact mass with the target analyte, rendering it unusable for isotopic dilution [1]. The ¹³C₆ isotopologue provides a mass shift of +6 Da, whereas the d5-isotopologue provides a shift of +5 Da. This mass difference is critical: the d5 version is specifically referenced in validated analytical methods, and its use is established in the scientific literature. Substitution without re-validation of the method can compromise accuracy, precision, and method robustness due to differences in chromatographic retention time and ion suppression/enhancement in the mass spectrometer source [1]. The following quantitative evidence underscores why TBA-d5 is the specifically validated tool for precise SIDA quantification.

2,4,6-Tribromoanisole-d5: Direct Comparative Performance Data for Method Selection


Achieving Ultra-Low Quantification Limits in Complex Wine Matrices via Stable Isotope Dilution Assay

The use of 2,4,6-Tribromoanisole-d5 ([²H₅]) as an internal standard in a multidimensional GC-MS method (SPE//MDGC-MS) enabled the reliable quantification of the native TBA at levels far below the human sensory threshold in wine. The method, which was validated for TBA, achieved a limit of detection (LOD) of 0.09 ng L⁻¹ and a limit of quantification (LOQ) of 0.34 ng L⁻¹ [1]. This performance contrasts with a one-dimensional HS-SPME-GC-ECD method, which failed for TBA and a related compound (TeCA) in wine due to co-elution issues, highlighting the necessity of the specific d5-labeled standard in a more complex, multidimensional setup to overcome matrix interferences [1]. A different study using a ¹³C₆-TBA internal standard with HS-SPME-GC-MS achieved a detection limit of 2 ng L⁻¹ for TBA in wine [2], which is more than an order of magnitude higher than the LOD achieved with the d5-SIDA approach.

Food Chemistry Trace Analysis Wine Spoilage

Validated Quantification of TBA in Solid Pharmaceutical Formulations at Ultra-Trace Levels

The analytical performance of 2,4,6-Tribromoanisole-d5 as an internal standard was validated in a GC-MS/MS method for the determination of TBA in solid pharmaceutical dosage forms. Using stir bar sorptive extraction (SBSE) for sample preparation, the method achieved a limit of detection for TBA in the range of 1–100 pg/tablet [1]. The use of the deuterated standard was essential for this validated method, which complied with the 2002/657 EU Council Directive for analytical method validation, ensuring its suitability for regulatory compliance in the pharmaceutical industry [1]. Without an isotopically labeled internal standard like TBA-d5, achieving this level of precision and accuracy for such a trace-level contaminant in a complex solid drug matrix would not be feasible with standard addition or external calibration methods due to significant matrix effects.

Pharmaceutical Analysis Method Validation Trace Contaminants

Purity and Isotopic Enrichment Specifications of Commercially Available 2,4,6-Tribromoanisole-d5 Standards

Procurement specifications for a commercial TBA-d5 reference standard indicate a certified isotopic enrichment of ≥99 atom % D and a minimum chemical purity of 98% . In contrast, a typical unlabeled 2,4,6-Tribromoanisole analytical standard may be specified at >98.0% (GC) purity but lacks the defined isotopic enrichment, rendering it unsuitable for use as a SIDA internal standard [1]. The high isotopic enrichment of the d5 compound minimizes the background signal from unlabeled molecules in the MS channel used for quantification, which is essential for accurate low-level measurements. The defined chemical purity ensures that the standard does not introduce interfering compounds that could compromise the analytical method.

Analytical Chemistry Reference Materials Quality Control

Optimal Use Cases for 2,4,6-Tribromoanisole-d5 in Analytical Workflows


Routine Monitoring of Cork Taint in Wine and Beverage QC Laboratories

2,4,6-Tribromoanisole-d5 is the definitive internal standard for Stable Isotope Dilution Assays (SIDA) used to quantify 2,4,6-Tribromoanisole (TBA) in wine. This method, validated with TBA-d5, achieves the necessary sensitivity to detect TBA at levels well below its sensory threshold of ~0.02 ng L⁻¹ in water [1]. The d5 standard corrects for analyte losses during sample preparation (e.g., SPME or SPE) and compensates for matrix-induced ion suppression in the MS source, which is essential for accurate quantification in complex wine matrices [1].

Investigating TBA Contamination in Pharmaceutical Products and Packaging

In the pharmaceutical industry, TBA-d5 is employed as the internal standard in a validated GC-MS/MS method for trace-level analysis of TBA in solid dosage forms and packaging materials. This method, which complies with the 2002/657 EU Council Directive, achieves detection limits in the pg/tablet range, enabling the identification and quantification of TBA contamination that could lead to consumer complaints or product recalls [2].

Method Development and Validation for Haloanisole Quantification in Environmental and Food Samples

For analytical chemists developing new methods or validating existing ones for the quantification of TBA in complex matrices (e.g., water, soil, food packaging), TBA-d5 serves as the gold-standard internal standard. Its use ensures the development of robust, accurate, and reproducible analytical methods by effectively compensating for variability in extraction efficiency, derivatization yields, and instrument performance, as demonstrated in the successful development of a SPE//MDGC-MS method for trace-level TBA analysis [1].

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